1-iodo-2-prop-2-ynoxybenzene
Overview
Description
1-iodo-2-prop-2-ynoxybenzene is an organic compound with the molecular formula C9H7IO. It is a derivative of benzene, where an iodine atom and a prop-2-ynoxy group are substituted at the 1 and 2 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-iodo-2-prop-2-ynoxybenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2-iodophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-iodophenol+propargyl bromideK2CO3,solventthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-iodo-2-prop-2-ynoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-2-ynoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The triple bond in the prop-2-ynoxy group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-prop-2-ynoxybenzene derivatives with various functional groups.
Oxidation: Formation of 2-prop-2-ynoxybenzaldehyde or 2-prop-2-ynoxybenzoic acid.
Reduction: Formation of 2-prop-2-enoxybenzene or 2-propoxybenzene.
Scientific Research Applications
1-iodo-2-prop-2-ynoxybenzene is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-iodo-2-prop-2-ynoxybenzene involves its interaction with molecular targets through its functional groups. The iodine atom and the prop-2-ynoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-2-prop-2-ynoxybenzene
- 1-chloro-2-prop-2-ynoxybenzene
- 1-fluoro-2-prop-2-ynoxybenzene
Uniqueness
1-iodo-2-prop-2-ynoxybenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, allowing for the formation of a wider range of derivatives.
Properties
IUPAC Name |
1-iodo-2-prop-2-ynoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKJNXTUOYWKBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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